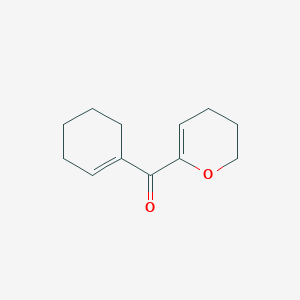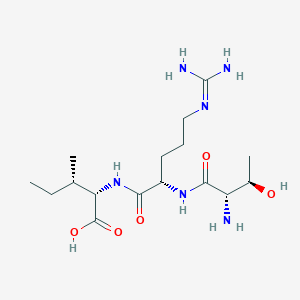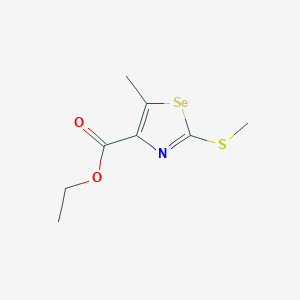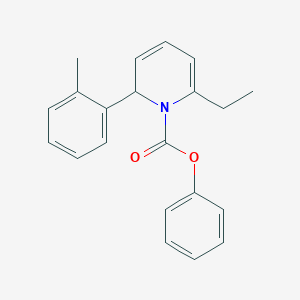![molecular formula C25H19N7OS B12588175 (4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 314290-39-6](/img/structure/B12588175.png)
(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions, cyclization, and functional group modifications. Common reagents used in these reactions include hydrazine derivatives, thiazole precursors, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
Chemistry
In chemistry, (4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Similar compounds to (4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one include other hydrazinylidene derivatives, thiazole-containing compounds, and pyrazolone derivatives. Examples include:
- 4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- 5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
314290-39-6 |
|---|---|
分子式 |
C25H19N7OS |
分子量 |
465.5 g/mol |
IUPAC 名称 |
5-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H19N7OS/c1-17-23(24(33)32(31-17)25-26-22(16-34-25)18-8-4-2-5-9-18)30-29-21-14-12-20(13-15-21)28-27-19-10-6-3-7-11-19/h2-16,31H,1H3 |
InChI 键 |
MOVJZPDIVJPHGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)




![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)


![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)

![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)

